

# Fedratinib binding mode JAK2 ATP-competitive inhibitor

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Get Quote

## Mechanism of Action and Binding Mode

**Fedratinib** potently and selectively targets the JAK2 kinase domain. The table below summarizes its core mechanism:

| Feature         | Description                                                                                                                   |
|-----------------|-------------------------------------------------------------------------------------------------------------------------------|
| Primary Target  | Janus kinase 2 (JAK2) [1] [2] [3]                                                                                             |
| Inhibition Type | ATP-competitive [2] [3]                                                                                                       |
| Binding Mode    | Dual binding in the kinase domain, engaging both the ATP-binding site and the adjacent peptide-substrate binding site [1] [2] |
| Key Interaction | Hydrogen bonds between its aminopyrimidine group and the leucine residue (Leu932) in the hinge region of JAK2 [2]             |
| Selectivity     | High selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) [1] [2] [3]                                        |

This dual-binding mode is significant as it may help overcome genetic resistance. In vitro studies have shown that **211 ruxolitinib-resistant JAK2 variants** remain fully sensitive to **fedratinib** [2].

## Quantitative Biochemical and Cellular Profiling

The potency and selectivity of **fedratinib** have been characterized across multiple assay systems. The data below are primarily derived from cell-free enzymatic assays and cellular proliferation studies [4] [2] [3].

| Assay Type                           | Target / Cell Line       | IC <sub>50</sub> Value |
|--------------------------------------|--------------------------|------------------------|
| Biochemical (Cell-Free) Kinase Assay | JAK2 (Wild-Type)         | 3 nM [4] [2] [3]       |
|                                      | JAK2 (V617F Mutant)      | 3 nM [4] [2]           |
|                                      | FLT3                     | 15 nM [4] [2]          |
|                                      | RET                      | 48 nM [4]              |
| Cellular Proliferation Assay         | HEL (JAK2V617F mutation) | ~300 nM [4] [2]        |
|                                      | Ba/F3 (JAK2V617F)        | ~300 nM [4] [2]        |

The following diagram illustrates the experimental workflow for producing crystallization-grade JAK2 and conducting binding studies, a key methodology for understanding inhibitor interactions [5]:



[Click to download full resolution via product page](#)

## Key Experimental Protocols

To study JAK2 inhibition and **fedratinib**'s effects, researchers employ several standardized techniques. Here are detailed methodologies for two critical assays:

**1. Differential Scanning Fluorimetry (DSF) for Binding Affinity** This protocol is used for initial screening and binding studies [5].

- **Protein Purification:** Purify the JAK2 kinase domain (KD) to homogeneity using Ni-affinity and size-exclusion chromatography.
- **Sample Preparation:** Mix purified JAK2 KD with the inhibitor compound (e.g., 100  $\mu$ M **fedratinib**) in an optimized buffer.

- **Thermal Denaturation:** Run the sample in a real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C) while monitoring protein unfolding with a fluorescent dye.
- **Data Analysis:** Calculate the melting temperature shift ( $\Delta T_m$ ) of JAK2 with the inhibitor compared to JAK2 alone. A higher  $\Delta T_m$  indicates stronger binding and increased protein stability. **Fedratinib** shows a  $\Delta T_m$  of 5.2 °C [5].

**2. Cell-Based Growth Inhibition Assay** This protocol measures the functional consequences of JAK2 inhibition in a cellular context [5] [4].

- **Cell Culture:** Maintain UKE-1 cells (which harbor the JAK2V617F mutation) or HEL cells in appropriate media.
- **Drug Treatment:** Seed cells in multi-well plates and treat with a concentration gradient of **fedratinib** (e.g., 0 nM to 1000 nM). Include a DMSO-only control.
- **Incubation:** Incubate cells for a predetermined period (e.g., 48-72 hours).
- **Viability Measurement:** Assess cell viability using a method like the MTT assay or by directly counting cells.
- **Data Calculation:** Plot the percentage of viable cells against the inhibitor concentration and calculate the  $IC_{50}$  value (the concentration that inhibits 50% of cell growth). **Fedratinib** typically shows an  $IC_{50}$  of ~300 nM in JAK2V617F-driven cell lines [4].

## Kinome Selectivity and Off-Target Effects

Beyond JAK2, **fedratinib** inhibits other kinases, which contributes to its overall pharmacological profile [6] [1] [2].

| Kinase / Off-Target | Biological Role                                                | Implication of Inhibition                                                                                             |
|---------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| <b>FLT3</b>         | Tyrosine kinase involved in hematopoiesis and survival [1].    | Potential secondary mechanism of action in MF; potential application in acute myeloid leukemia (AML) [1] [2].         |
| <b>BRD4</b>         | Epigenetic regulator (bromodomain-containing protein) [6] [1]. | Synergistic JAK/BRD4 inhibition may reduce inflammatory cytokine production and reverse bone marrow fibrosis [6] [1]. |

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fedratinib, a newly approved treatment for ... [nature.com]
2. Fedratinib - an overview [sciencedirect.com]
3. : Uses, Interactions, Mechanism of Action | DrugBank Online Fedratinib [go.drugbank.com]
4. | TG-101348 | Fedratinib | TargetMol JAK 2 inhibitor [targetmol.com]
5. Structural insights into JAK2 inhibition by ruxolitinib, ... [pmc.ncbi.nlm.nih.gov]
6. in Fedratinib and beyond: indications and future applications 2025 [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fedratinib binding mode JAK2 ATP-competitive inhibitor].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-binding-mode-jak2-atp-competitive-inhibitor>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)